molecular formula C20H24N4S B7751890 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE

4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7751890
M. Wt: 352.5 g/mol
InChI Key: PPWSPEDVKFUQQS-UHFFFAOYSA-N
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Description

4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyrimidine derivatives, and various reagents for functional group transformations. Common reaction conditions may involve:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic ring and pyrimidine core may undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (methyl iodide).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitrile group would produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONITRILE: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the tert-butyl group, methylsulfanyl group, and pyrrolidine ring can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4S/c1-20(2,3)15-9-7-14(8-10-15)17-16(13-21)18(23-19(22-17)25-4)24-11-5-6-12-24/h7-10H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWSPEDVKFUQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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